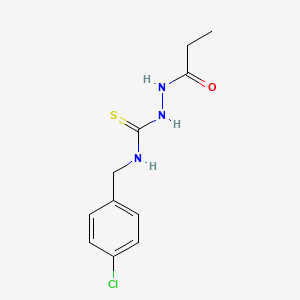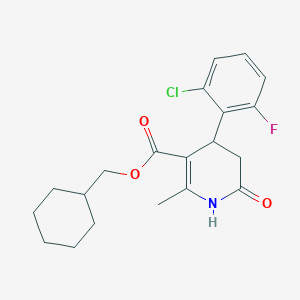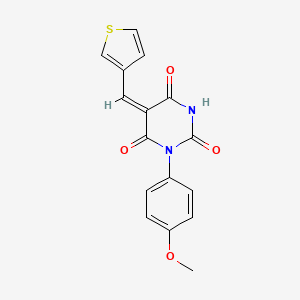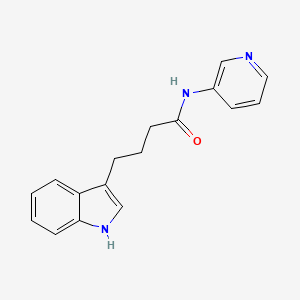![molecular formula C16H15F2NO3 B4849582 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide
説明
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide, commonly known as DFB or DFB-OMe, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that belongs to the class of benzamide derivatives and is widely used as a tool compound in various biochemical and physiological studies.
作用機序
The mechanism of action of DFB-OMe involves the inhibition of TRPV1 ion channel activity by binding to a specific site on the channel protein. This binding results in the blockade of ion flux through the channel, which leads to the inhibition of pain and inflammation. DFB-OMe has also been shown to modulate the activity of other ion channels such as TRPA1 and TRPM8, which are involved in sensory perception and thermoregulation.
Biochemical and Physiological Effects
DFB-OMe has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been demonstrated to inhibit the release of inflammatory mediators such as prostaglandins and cytokines in various cell types. DFB-OMe has also been shown to reduce pain and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and cancer pain. Additionally, DFB-OMe has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
DFB-OMe has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of TRPV1, which makes it a valuable tool for studying the role of this ion channel in various physiological and pathological conditions. DFB-OMe is also stable and easy to handle, which makes it suitable for use in various in vitro and in vivo experiments. However, DFB-OMe has some limitations as a research tool. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, DFB-OMe has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DFB-OMe. One direction is to investigate the potential therapeutic applications of DFB-OMe in various diseases such as pain, inflammation, and cancer. Another direction is to explore the structure-activity relationship of DFB-OMe and develop more potent and selective TRPV1 inhibitors. Additionally, the role of TRPV1 in various physiological and pathological conditions needs to be further elucidated, and DFB-OMe can be a valuable tool in these studies. Finally, the off-target effects of DFB-OMe need to be further characterized to understand its mechanism of action fully.
Conclusion
In conclusion, DFB-OMe is a small molecule that has significant scientific research applications. It is a potent and selective inhibitor of TRPV1 ion channel, which makes it a valuable tool for studying the role of this ion channel in various physiological and pathological conditions. DFB-OMe has several advantages as a research tool, including stability and ease of handling. However, it also has some limitations, including poor solubility and off-target effects. Future research on DFB-OMe can lead to the development of novel therapeutic agents and a better understanding of the role of TRPV1 in various diseases.
科学的研究の応用
DFB-OMe has been extensively used as a research tool in various scientific fields such as cancer research, neurobiology, and pharmacology. It is a potent and selective inhibitor of the TRPV1 ion channel, which is involved in pain sensation, inflammation, and thermoregulation. DFB-OMe has been shown to block the activation of TRPV1 by capsaicin, the active ingredient in chili peppers, and other agonists. This property of DFB-OMe makes it a valuable tool for studying the role of TRPV1 in various physiological and pathological conditions.
特性
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-4-3-5-11(8-10)15(20)19-12-6-7-13(22-16(17)18)14(9-12)21-2/h3-9,16H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPBRALAGYSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)


![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)

![methyl 10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4849543.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4849555.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4849583.png)

![1-(6-methyl-2-pyridinyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4849593.png)